molecular formula C6H12O4 B3109824 Methyl 2-(2-methoxyethoxy)acetate CAS No. 17640-28-7

Methyl 2-(2-methoxyethoxy)acetate

Cat. No. B3109824
CAS RN: 17640-28-7
M. Wt: 148.16 g/mol
InChI Key: JLIJWDAZRLBHGX-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methoxyethoxy)acetate” is a chemical compound with the molecular formula C7H14O4 . It is also known as 2-(2-Methoxyethoxy)ethyl acetate . This compound is a clear, colorless, hygroscopic liquid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C7H14O4/c1-7(8)11-6-5-10-4-3-9-2/h3-6H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 162.1837 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .

Scientific Research Applications

Biomarker Analysis in Toxicology

One significant application of Methyl 2-(2-methoxyethoxy)acetate is in toxicological studies. Research has developed test procedures for determining (2-methoxyethoxy)acetic acid (MEAA) in urine samples, which is a metabolite and biomarker for exposure to 2-(2-methoxyethoxy)ethanol, a component in jet fuel (JP-8). These procedures, which use techniques like gas chromatography with a mass selective detector (MSD), are crucial for assessing exposure to toxic substances in occupational and environmental health studies (B'hymer, Keil, & Cheever, 2005).

Analytical Chemistry and Extraction Methods

The compound is also studied in analytical chemistry for developing extraction and derivatization procedures. Various sample preparation methods, such as liquid–liquid extraction (LLE) using ethyl acetate and solid-phase extraction (SPE), have been evaluated for their efficiency in quantifying MEAA in urine, which is significant for monitoring industrial exposure to certain chemicals (B'hymer, Butler, & Cheever, 2005).

High-Resolution Gas Chromatography

This compound derivatives are utilized in high-resolution gas chromatography (HRGC) for the analysis of carbohydrates and partially methylated derivatives. This derivatization offers an attractive approach for subsequent HRGC and HRGC/MS analysis of carbohydrates, particularly in glycoconjugates of plant origin (Herderich & Schreier, 1993).

Metabolism and Toxicity Studies

The compound has also been instrumental in metabolism studies of reproductive toxicants like bis(2-methoxyethyl) ether. Metabolites such as (2-methoxyethoxy)acetic acid have been evaluated separately as testicular toxicants, contributing to our understanding of the toxicological impact of certain compounds (Cheever et al., 1988).

Biomonitoring of Industrial Exposures

Another application is in the biomonitoring of 2-(2-alkoxyethoxy)ethanols. The urinary levels of related acetic acids have been used to measure occupational exposure to these compounds, which is crucial for ensuring workplace safety and health regulations (Laitinen & Pulkkinen, 2005).

Safety and Hazards

“Methyl 2-(2-methoxyethoxy)acetate” should be handled with care. It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist .

properties

IUPAC Name

methyl 2-(2-methoxyethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIJWDAZRLBHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298824
Record name Methyl 2-(2-methoxyethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17640-28-7
Record name Methyl 2-(2-methoxyethoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-methoxyethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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